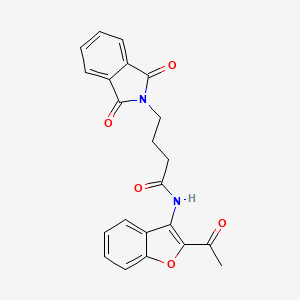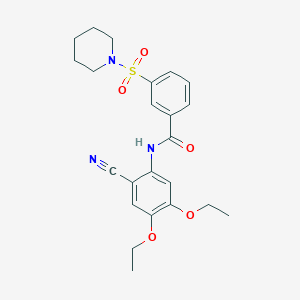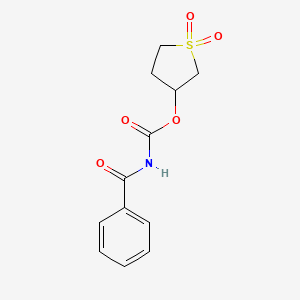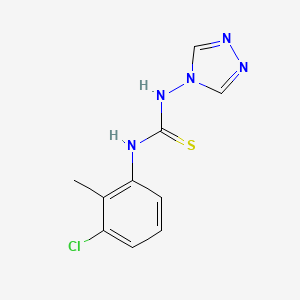
N-(2-acetyl-1-benzofuran-3-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-ACETYL-1-BENZOFURAN-3-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE” is a complex organic compound that features both benzofuran and isoindole moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-ACETYL-1-BENZOFURAN-3-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzofuran Moiety: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.
Acetylation: The benzofuran intermediate can be acetylated using acetic anhydride or acetyl chloride in the presence of a base.
Formation of the Isoindole Moiety: The isoindole structure can be synthesized from phthalic anhydride and an amine, followed by cyclization.
Coupling Reaction: The final step involves coupling the benzofuran and isoindole intermediates through a suitable linker, such as a butanamide chain, using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions could target the carbonyl groups in the acetyl and isoindole moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
Due to its complex structure, it may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug discovery.
Medicine
Industry
In the industrial sector, such compounds can be used in the synthesis of advanced materials, dyes, or as intermediates in the production of other complex molecules.
Mechanism of Action
The mechanism of action of “N-(2-ACETYL-1-BENZOFURAN-3-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE” would depend on its specific biological target. Generally, compounds with benzofuran and isoindole structures can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-ACETYL-1-BENZOFURAN-3-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE: can be compared with other benzofuran or isoindole derivatives.
Benzofuran Derivatives: Compounds like 2-acetylbenzofuran or 3-acetylbenzofuran.
Isoindole Derivatives: Compounds such as phthalimide or isoindoline derivatives.
Uniqueness
The uniqueness of “N-(2-ACETYL-1-BENZOFURAN-3-YL)-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE” lies in its combined benzofuran and isoindole structures, which may confer unique biological activities and synthetic utility.
Properties
Molecular Formula |
C22H18N2O5 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(2-acetyl-1-benzofuran-3-yl)-4-(1,3-dioxoisoindol-2-yl)butanamide |
InChI |
InChI=1S/C22H18N2O5/c1-13(25)20-19(16-9-4-5-10-17(16)29-20)23-18(26)11-6-12-24-21(27)14-7-2-3-8-15(14)22(24)28/h2-5,7-10H,6,11-12H2,1H3,(H,23,26) |
InChI Key |
SCZHFEWXLDCFPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 2,6-diamino-4-(3-chloro-4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11501328.png)
![4-(thiophen-2-yl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11501335.png)
![ethyl (5-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B11501338.png)
![7-(3-hydroxyphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B11501340.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-ethylthieno[2,3-b]thiophene-2-carboxamide](/img/structure/B11501372.png)
![N-[4-(cyanomethyl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B11501375.png)
![2-Phenyl-4-piperidinonaphtho[2,3-g]quinoline-6,11-dione](/img/structure/B11501377.png)

![4-bromo-N-{3-(4-fluorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide](/img/structure/B11501392.png)
![8-(3-fluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11501393.png)

![5-({[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B11501410.png)
![2-(dibenzo[b,d]furan-2-yl)-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11501416.png)
